6-Chloro-9-(2,2,2-trifluoroethyl)-9H-purine
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Overview
Description
6-Chloro-9-(2,2,2-trifluoroethyl)-9H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This particular compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoroethyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-9-(2,2,2-trifluoroethyl)-9H-purine can be achieved through various synthetic routes. One common method involves the reaction of 6-chloropurine with 2,2,2-trifluoroethylamine under suitable conditions. The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-9-(2,2,2-trifluoroethyl)-9H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Coupling Reactions: It can participate in coupling reactions, such as Sonogashira cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Coupling: Catalysts like palladium and copper iodide in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 6-amino derivative, while coupling reactions could produce more complex purine derivatives.
Scientific Research Applications
6-Chloro-9-(2,2,2-trifluoroethyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-9-(2,2,2-trifluoroethyl)-9H-purine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The trifluoroethyl group enhances its binding affinity and specificity, making it a potent inhibitor. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the trifluoroethyl group, making it less specific in its interactions.
9-(2,2,2-Trifluoroethyl)purine: Lacks the chlorine atom, affecting its reactivity and binding properties.
2-Amino-6-chloro-9-(2,2,2-trifluoroethyl)purine: Contains an amino group at the 2nd position, altering its chemical and biological properties.
Uniqueness
6-Chloro-9-(2,2,2-trifluoroethyl)-9H-purine is unique due to the presence of both the chlorine atom and the trifluoroethyl group. This combination enhances its reactivity and specificity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H4ClF3N4 |
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Molecular Weight |
236.58 g/mol |
IUPAC Name |
6-chloro-9-(2,2,2-trifluoroethyl)purine |
InChI |
InChI=1S/C7H4ClF3N4/c8-5-4-6(13-2-12-5)15(3-14-4)1-7(9,10)11/h2-3H,1H2 |
InChI Key |
UEFFQJBBAQPYAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2CC(F)(F)F |
Origin of Product |
United States |
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